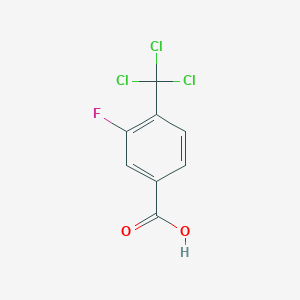

N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide

Overview

Description

“N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” is a compound with the molecular formula C13H13Cl2N3O3 . Its average mass is 330.167 Da and its monoisotopic mass is 329.033386 Da .

Synthesis Analysis

While specific synthesis information for “N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide” was not found, a related compound, “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine”, has been studied . This compound was found to affect Mycobacterium tuberculosis energetics .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” is based on structures generated from information available in ECHA’s databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” include a molecular formula of C13H13Cl2N3O3, an average mass of 330.167 Da, and a monoisotopic mass of 329.033386 Da .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide and its derivatives have been synthesized and characterized through various spectroscopic methods. These compounds, including a number of acylthioureas with the N-phenyl substituent, have been analyzed using elemental analysis, IR, and NMR spectroscopy. Such spectroscopic analyses are crucial for understanding the structural and chemical properties of these compounds (Limban et al., 2011).

Antipathogenic Activity

These synthesized compounds have been tested for their antipathogenic properties, particularly against bacterial cells. The presence of halogens like iodine, bromine, or fluorine, and chloride atoms on the N-phenyl substituent of the thiourea moiety, has shown significant anti-pathogenic activity. This is particularly true for strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. These findings underscore the potential of these derivatives for further development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Applications in Organic Synthesis and Biological Activity

Oxidative Addition and Cycloaddition Reactions

This compound undergoes oxidative addition reactions with alkenes and dienes in an oxidative system. This process yields various complex molecules, highlighting the compound's role in facilitating intricate chemical transformations. The resulting products have been structurally characterized, showcasing the compound's utility in organic synthesis (Shainyan et al., 2015).

In Vitro Antiplasmodial Properties

Derivatives of this compound have been synthesized and evaluated for their in vitro antiplasmodial properties. Preliminary results indicate that specific structural features in the derivatives are necessary for biological activity against the Plasmodium falciparum parasite. The mode of action of the most active compounds has been theoretically explained through molecular docking, offering insights into their potential therapeutic applications (Mphahlele et al., 2017).

Applications in Chemical Analysis and Protection

Trifluoroacetylation for Analysis

This compound and related reagents have been used for the trifluoroacetylation of amine, hydroxyl, and thiol groups. This method is advantageous for chemical analysis, especially in trace analysis, due to the non-acidic conditions used and the generation of neutral, volatile trifluoroacetamides. These compounds appear as sharp peaks in gas chromatograms, simplifying the analysis process and reducing potential errors (Donike, 1973).

Mechanism of Action

Target of Action

The compound N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide has been reported to affect the energetics of Mycobacterium tuberculosis . .

Biochemical Pathways

It has been reported to remarkably affect mycobacterium tuberculosis energetics .

Result of Action

The compound this compound has been reported to have a significant effect on the energetics of Mycobacterium tuberculosis . .

properties

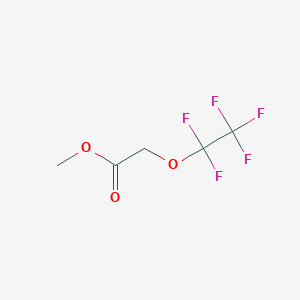

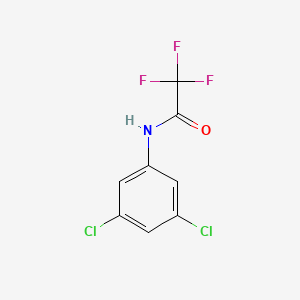

IUPAC Name |

N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBRIQOJYFMMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)